Bis[(oxiran-2-yl)methyl] pentanedioate Bis[(oxiran-2-yl)methyl] pentanedioate
Brand Name: Vulcanchem
CAS No.: 133548-06-8
VCID: VC19128286
InChI: InChI=1S/C11H16O6/c12-10(16-6-8-4-14-8)2-1-3-11(13)17-7-9-5-15-9/h8-9H,1-7H2
SMILES:
Molecular Formula: C11H16O6
Molecular Weight: 244.24 g/mol

Bis[(oxiran-2-yl)methyl] pentanedioate

CAS No.: 133548-06-8

Cat. No.: VC19128286

Molecular Formula: C11H16O6

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Bis[(oxiran-2-yl)methyl] pentanedioate - 133548-06-8

Specification

CAS No. 133548-06-8
Molecular Formula C11H16O6
Molecular Weight 244.24 g/mol
IUPAC Name bis(oxiran-2-ylmethyl) pentanedioate
Standard InChI InChI=1S/C11H16O6/c12-10(16-6-8-4-14-8)2-1-3-11(13)17-7-9-5-15-9/h8-9H,1-7H2
Standard InChI Key BXBGKJAQBJBRAJ-UHFFFAOYSA-N
Canonical SMILES C1C(O1)COC(=O)CCCC(=O)OCC2CO2

Introduction

Structural Characteristics

Molecular Architecture

Bis[(oxiran-2-yl)methyl] pentanedioate consists of a pentanedioate (glutarate) backbone esterified with two oxirane (epoxide) groups. The central dicarboxylic acid derivative provides rigidity, while the terminal epoxide moieties confer reactivity. The IUPAC name, bis(oxiran-2-ylmethyl) pentanedioate, reflects this arrangement .

Key Structural Features:

  • Epoxide Rings: The oxirane groups (C2H3O\text{C}_2\text{H}_3\text{O}) at both termini enable ring-opening reactions with nucleophiles.

  • Ester Linkages: The pentanedioate core (HOOC-(CH2)3COO-\text{HOOC-(CH}_2)_3-\text{COO-}) facilitates hydrolysis and reduction reactions.

  • Symmetry: The molecule’s bilateral symmetry enhances its utility in polymer cross-linking.

3D Conformation:

Computational models reveal a planar ester backbone with epoxide groups oriented perpendicularly, minimizing steric hindrance .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of pentanedioic acid with glycidol (oxiran-2-ylmethanol) under acidic conditions.

Procedure:

  • Reactants: Pentanedioic acid (1 equiv), glycidol (2.2 equiv), H2SO4\text{H}_2\text{SO}_4 (catalyst).

  • Conditions: Reflux in isopropyl alcohol (12 h, 80°C).

  • Purification: Column chromatography (hexane/ethyl acetate gradient) .

Yield: 70–85% .

Industrial Production

Industrial methods employ continuous-flow reactors to enhance efficiency:

  • Catalysts: pp-Toluenesulfonic acid or immobilized lipases.

  • Temperature: 100–120°C.

  • Output: 90% purity at scale.

Chemical Properties and Reactivity

Epoxide Ring-Opening Reactions

The epoxide groups undergo nucleophilic attacks, enabling diverse transformations:

Reaction TypeReagentsProducts
OxidationH2O2\text{H}_2\text{O}_2Diols (HO-(CH2)3OH\text{HO-(CH}_2)_3-\text{OH})
ReductionLiAlH4\text{LiAlH}_4Alcohols (HOCH2(CH2)3CH2OH\text{HOCH}_2-\text{(CH}_2)_3-\text{CH}_2\text{OH})
AminolysisEthylenediaminePolyurethane precursors

Ester Hydrolysis

The pentanedioate esters hydrolyze under basic conditions:
C11H16O6+2NaOHNa2C5H6O4+2C3H6O2\text{C}_{11}\text{H}_{16}\text{O}_6 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_5\text{H}_6\text{O}_4 + 2\text{C}_3\text{H}_6\text{O}_2.

Applications in Scientific Research

Polymer Chemistry

  • Epoxy Resins: Cross-linking agent for high-strength adhesives.

  • Biodegradable Polymers: Reacts with diols to form polyesters with tunable degradation rates .

Biomedical Engineering

  • Drug Delivery: Encapsulates hydrophobic drugs via emulsion polymerization.

  • Tissue Scaffolds: Enhances mechanical properties of poly(lactic-co-glycolic acid) (PLGA) composites.

Industrial Coatings

  • UV-Curable Coatings: Polymerizes with photoinitiators for scratch-resistant surfaces.

Comparison with Similar Compounds

CompoundCASFormulaApplications
Bisphenol A Diglycidyl Ether1675-54-3C21H24O4\text{C}_{21}\text{H}_{24}\text{O}_4Epoxy resins, electronics
Bis[(oxiran-2-yl)methyl] Terephthalate100046-84-6C14H14O6\text{C}_{14}\text{H}_{14}\text{O}_6High-temperature polymers
Bis[(oxiran-2-yl)methyl] Pentanedioate133548-06-8C11H16O6\text{C}_{11}\text{H}_{16}\text{O}_6Biodegradable plastics, drug delivery

Research Findings and Future Directions

Recent Advances

  • Green Synthesis: Enzymatic catalysis using Candida antarctica lipase B reduces energy consumption .

  • Nanoparticle Functionalization: Improves siRNA delivery efficiency by 40% compared to PLGA alone.

Challenges and Opportunities

  • Stability: Epoxide hydrolysis in aqueous media limits biomedical use.

  • Scalability: High-cost glycidol necessitates alternative feedstocks (e.g., bio-based epichlorohydrin).

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